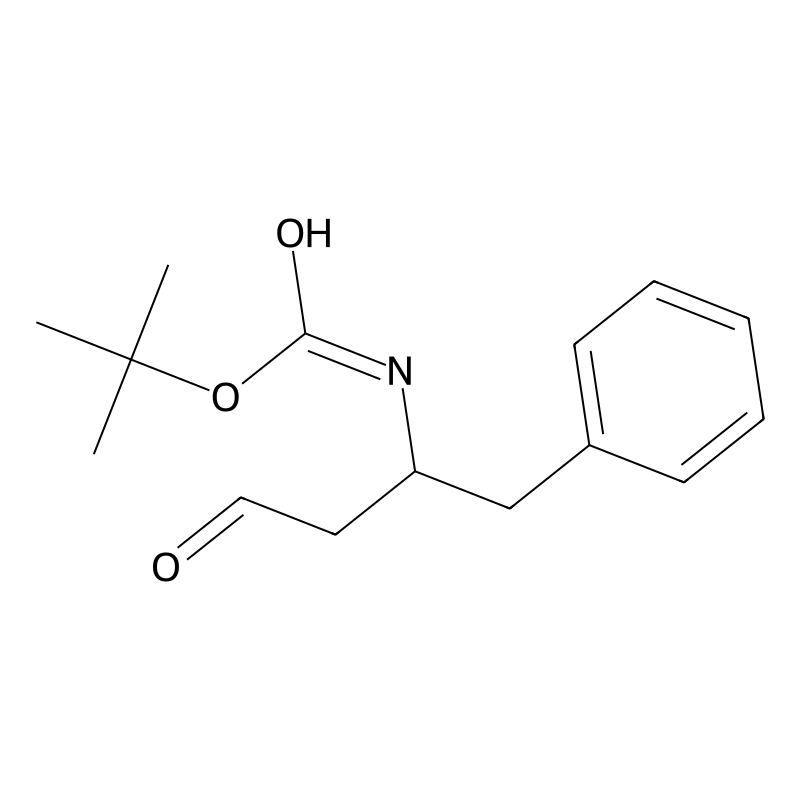

tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Chiral Amines:

N-Boc-(+/-)-3-amino-4-phenylbutanal serves as a valuable intermediate in the synthesis of various chiral amines, particularly those containing a 1,3-amino alcohol moiety. Its advantage lies in the presence of the Boc (tert-butyloxycarbonyl) protecting group, which allows for selective manipulation of the amine functionality while leaving the aldehyde group intact.

Following the deprotection of the Boc group, the resulting primary amine can undergo various reactions, such as reductive amination or Mitsunobu reaction, to introduce a desired chiral substituent. This strategy enables the synthesis of diverse chiral amines with potential applications in drug discovery and asymmetric catalysis [].

tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly utilized in organic synthesis to protect amines from unwanted reactions. This compound features a carbonyl group and a phenyl group attached to a butane chain, making it an important intermediate in various synthetic pathways. Its molecular formula is and it has a molecular weight of approximately 263.34 g/mol .

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using reagents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can also be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to yield the free amine.

Common Reagents and Conditions- Oxidation: Potassium permanganate, chromium trioxide

- Reduction: Sodium borohydride, lithium aluminum hydride

- Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid)

Major Products Formed- Oxidation: Carboxylic acids

- Reduction: Primary alcohols

- Substitution: Free amines

- Oxidation: Carboxylic acids

- Reduction: Primary alcohols

- Substitution: Free amines

Research indicates that tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate has potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. It is investigated for its role as an intermediate in drug development, specifically in the synthesis of compounds with biological activity. Its structural features may contribute to interactions with biological targets, although specific mechanisms of action require further investigation.

The synthesis of tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate typically involves the protection of an amino group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine or pyridine. This method allows for the selective formation of the desired carbamate while minimizing side reactions.

Industrial Production: In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Techniques such as continuous flow reactors may be utilized to enhance efficiency and yield while ensuring high purity and minimal by-products.

tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate finds applications across various fields:

Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.

Biology: Used in studies related to enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

Industry: Applied in the production of polymers and advanced materials.

Several compounds share structural similarities with tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-butyl (4-hydroxy-1-phenylbutan-2-yl)carbamate | Contains a hydroxyl group instead of a carbonyl | |

| tert-butyl (1-oxo-4-phenylbutan-2-yl)carbamate | Variation in carbon skeleton structure | |

| (S)-tert-butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate | Contains a chlorine substituent at the fourth position | |

| tert-butyl N-(3-methyl-1-oxo-1-phenylbutan-2-yl)carbamate | Methyl substitution on the butane chain |

Uniqueness

The uniqueness of tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate lies in its specific combination of functional groups and structural configuration that facilitate its role as an intermediate in organic synthesis and potential biological applications. The presence of both carbonyl and phenolic functionalities allows for diverse reactivity patterns not found in other similar compounds .